2-Methylnicotinic acid hydrochloride
Beschreibung
Contextual Significance within Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous areas of chemistry, most notably in the development of pharmaceuticals and agrochemicals. The pyridine ring, being aromatic and electron-deficient, can engage in a variety of chemical transformations and biological interactions. hmdb.ca The presence of substituents, such as the carboxylic acid and methyl group in 2-methylnicotinic acid, provides handles for further functionalization, allowing for the construction of diverse molecular architectures.
2-Methylnicotinic acid hydrochloride serves as a valuable precursor within the broader family of pyridine-based building blocks. The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 3-position influences the electronic properties and steric environment of the pyridine ring, which can be exploited in targeted synthetic strategies. This specific substitution pattern is crucial for its application in the synthesis of certain bioactive molecules where precise molecular recognition is required. The use of functionalized pyridines like 2-methylnicotinic acid is a cornerstone of modern medicinal chemistry, with the pyridine motif being a prevalent feature in many FDA-approved drugs.
Overview of Key Research Trajectories
The primary research trajectory for this compound is its application as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Its utility is prominently highlighted in the development of kinase inhibitors, a significant class of drugs in oncology and immunology.
A notable application of 2-methylnicotinic acid is in the synthesis of the specific ATP-competitive IKK beta inhibitor, ML-120B, and the oncolytic drug candidate, BAY-1082439. google.com In the synthesis of these complex molecules, 2-methylnicotinic acid is typically activated and then coupled with an amine-containing fragment to form a crucial amide bond. For instance, in the preparation of an ML-120B analog, 2-methylnicotinic acid is reacted with 6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). google.com This reaction underscores the importance of 2-methylnicotinic acid as a building block for introducing a specific substituted pyridine moiety into a larger, biologically active scaffold.
While detailed, publicly available research findings on the specific reaction kinetics and optimization for the hydrochloride salt are limited, the overarching theme of its research trajectory is firmly rooted in its role as a critical component for the construction of novel therapeutic agents.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21636-09-9 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.6 g/mol |
| IUPAC Name | 2-methylpyridine-3-carboxylic acid;hydrochloride |
Synthesis of this compound
The synthesis of this compound typically involves the hydrolysis of its corresponding ester, methyl 2-methylnicotinate, followed by treatment with hydrochloric acid. A general synthetic procedure is outlined in the following table, based on information from patent literature describing the synthesis of the free acid, which is then precipitated as the hydrochloride salt. google.com
| Step | Reagents and Conditions | Product | Yield | Purity |
| 1. Hydrolysis | Methyl 2-methylnicotinate, Water, Lithium hydroxide (B78521) monohydrate, Tetrahydrofuran | 2-Methylnicotinic acid (in solution) | - | - |
| 2. Acidification and Precipitation | 3N Hydrochloric Acid | This compound (white solid) | 98% (for the free acid precipitation step) | >98% |
Note: The yield and purity data are based on the synthesis of the free acid as described in the cited patent. The final step of acidification with HCl leads to the formation of the hydrochloride salt.
Spectroscopic Data
¹H NMR: Signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and a broad signal for the carboxylic acid proton, which would be influenced by the hydrochloride form and the solvent used.
FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations of the methyl and aromatic groups. The presence of the hydrochloride salt may cause shifts in the positions of these bands, particularly those associated with the pyridine nitrogen and the carboxylic acid group.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWIRGCRHNVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376471 | |
| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21636-09-9 | |
| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Methylnicotinic Acid Hydrochloride
The primary route to this compound involves the synthesis of its ester precursor, 2-methylnicotinate, followed by hydrolysis.
A common industrial synthesis for 2-methylnicotinate, a key intermediate, involves a multi-step process. google.com The synthesis begins with the reaction of 1,1,3,3-tetraethoxypropane (B54473) or 1,1,3,3-tetramethoxypropane (B13500) with an acid, such as hydrochloric acid, in an aqueous system. google.com This step is typically conducted at a controlled temperature of 40-50°C for 3 to 4 hours. google.com The resulting intermediate is then reacted with a beta-aminocrotonic acid ester (e.g., methyl or ethyl ester) in an alcohol solvent. google.com This condensation reaction proceeds at 50-60°C for 5 to 7 hours to yield the 2-methylnicotinate ester. google.com
This pathway is considered an improvement over older methods that may have used hazardous reagents like malodorous acrolein. google.com The final step is the hydrolysis of the 2-methylnicotinate ester to form 2-methylnicotinic acid. This is typically achieved by reacting the ester with a base like lithium hydroxide (B78521) (LiOH·H₂O) in a solvent mixture such as tetrahydrofuran, methanol, and water. google.com The reaction is stirred, often overnight, and then acidified with hydrochloric acid to precipitate the 2-methylnicotinic acid product, which can then be isolated. google.com A high yield of 99% has been reported for this hydrolysis step. google.com
Interactive Table: Optimization of Ethyl 2-Methylnicotinate Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reactant A | 1,1,3,3-tetraethoxypropane | 1,1,3,3-tetraethoxypropane |
| Reactant B | beta-aminocrotonic acid ethyl ester | beta-aminocrotonic acid ethyl ester |
| Acid Catalyst | 20% Hydrochloric Acid | 30% Hydrochloric Acid |
| Temperature (Step 1) | 40°C | 45°C |
| Time (Step 1) | 4 hours | 3 hours |
| Temperature (Step 2) | 50°C | 60°C |
| Time (Step 2) | 6 hours | 7 hours |
| Reported Yield | >65% | >65% |
| Reported Purity | >98% | >98.59% |
Data derived from patent information describing similar synthesis processes. google.com
Post-reaction purification steps, such as reduced-pressure concentration, neutralization with sodium carbonate, extraction with ethyl acetate, and vacuum distillation, are critical for isolating a high-purity product. google.com
Novel Synthetic Routes and Sustainable Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. rsc.org For nicotinic acid and its derivatives, this includes moving away from harsh oxidizing agents like nitric acid, which can produce greenhouse gases as byproducts. researchgate.net
A key sustainable advancement in the synthesis of the precursor 2-methylnicotinate is the avoidance of hazardous reagents like acrolein, which improves production safety. google.com Furthermore, the field of biocatalysis offers promising green alternatives to traditional chemical methods. nih.gov Enzymatic processes, utilizing enzymes like nitrilases, can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. nih.gov While specific biocatalytic routes for 2-Methylnicotinic acid are still an emerging area, the principles have been successfully applied to the synthesis of the parent compound, nicotinic acid, suggesting a viable future direction. nih.gov
Derivatization Strategies and Targeted Functional Group Transformations
This compound possesses two primary sites for chemical modification: the carboxylic acid group and the pyridine (B92270) ring. These functional groups allow for a range of derivatization strategies to create new molecules with tailored properties.
The carboxylic acid group is a versatile functional handle that can undergo numerous transformations. jackwestin.com Common derivatization reactions include:
Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. jackwestin.com This is a fundamental transformation for modifying the compound's polarity and reactivity.
Amide Formation: The direct conversion of a carboxylic acid to an amide by reaction with an amine can be challenging due to acid-base chemistry. jackwestin.com Therefore, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the formation of the amide bond. jackwestin.com
Acyl Halide Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the hydroxyl group into a halide (typically chloride), forming a highly reactive acyl halide. jackwestin.comresearchgate.net This derivative serves as a key intermediate for synthesizing esters and amides under milder conditions. jackwestin.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com
These transformations are fundamental in organic synthesis for creating a diverse array of derivative compounds. jackwestin.comlibretexts.org
The pyridine ring, while aromatic, has a different reactivity profile compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Nevertheless, it can undergo specific modifications.
Reduction: The aromatic pyridine ring can be hydrogenated to a saturated piperidine (B6355638) ring. google.com This transformation drastically alters the geometry and basicity of the nitrogen heterocycle. The reaction is typically carried out under pressure with hydrogen gas and a metal catalyst, such as a mixture of palladium and rhodium on carbon. google.com
Nucleophilic Substitution: While the pyridine ring is generally resistant to electrophilic substitution, it is more susceptible to nucleophilic attack, especially if a good leaving group is present on the ring. researchgate.net For example, in the related compound 2-chloronicotinic acid, the chlorine atom can be displaced by various nucleophiles, such as amines or morpholine, to form new derivatives. researchgate.netresearchgate.net This suggests that if a suitable precursor to 2-methylnicotinic acid with a leaving group at another position were used, similar substitutions would be feasible.
These derivatization strategies allow for the systematic modification of the 2-methylnicotinic acid scaffold, enabling the exploration of new chemical space.
Formation of Activated Derivatives for Subsequent Reactions (e.g., Imidazolides)
The activation of the carboxylic acid group in 2-methylnicotinic acid is a critical step to facilitate its reaction with nucleophiles, such as in the formation of amides or esters. One common and effective method for this activation is the conversion of the carboxylic acid into a more reactive acylimidazolide derivative. This transformation is typically achieved through the use of 1,1'-carbonyldiimidazole (B1668759) (CDI).
The reaction of 2-methylnicottinic acid with CDI proceeds to form 2-methylnicotinic acid imidazolide (B1226674), also known as NAI. This process involves the nucleophilic attack of the carboxylate on one of the carbonyl carbons of CDI, leading to the displacement of an imidazole (B134444) molecule and the formation of a highly reactive N-acylimidazolide intermediate. A second imidazole molecule is also released during this process. The resulting 2-methylnicotinic acid imidazolide is a stable, yet reactive, compound that can be used in subsequent reactions without the need for purification.
Detailed research has outlined a straightforward procedure for the synthesis of 2-methylnicotinic acid imidazolide. rsc.org In a typical laboratory-scale preparation, 2-methylnicotinic acid and 1,1'-carbonyldiimidazole are dissolved in a 1:1 molar ratio in anhydrous dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is then incubated at room temperature for one hour. rsc.org During this time, the evolution of carbon dioxide gas can be observed as the reaction progresses. After the incubation period, the resulting solution contains the activated 2-methylnicotinic acid imidazolide, which can be directly utilized for further chemical transformations. rsc.org
This method of activation is particularly advantageous due to its mild reaction conditions and the formation of gaseous and relatively non-reactive byproducts. The imidazole generated during the reaction can act as a base, and any excess CDI readily hydrolyzes to imidazole and carbon dioxide in the presence of water.
Table 1: Synthesis of 2-Methylnicotinic Acid Imidazolide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |
| 2-Methylnicotinic acid | 1,1'-Carbonyldiimidazole | Dry DMSO | Room Temperature | 1 hour | 2-Methylnicotinic acid imidazolide |
Role As a Precursor and Synthetic Building Block
Intermediate in Complex Heterocyclic Compound Synthesis
The compound is a key intermediate in the synthesis of a range of complex heterocyclic structures. Heterocyclic compounds are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.
2-Methylnicotinic acid has been identified as a potential precursor in the synthesis of nicotine (B1678760) analogues. In the natural biosynthesis of nicotine in tobacco, the nicotine synthase enzyme facilitates a reaction between nicotinic acid and N-methylpyrrolinium. nih.gov Scientific research suggests that substrate analogues can be utilized in this pathway to create novel nicotine-like compounds. nih.gov
Specifically, 2-methylnicotinic acid can theoretically act as a substitute for nicotinic acid in the enzymatic pathway, leading to the formation of 2-methylnicotine (B8065928) (2MN). nih.gov This substitution highlights its role as a building block for generating structurally modified versions of nicotine, which are of interest in pharmacological research. nih.gov
| Standard Substrate | Substrate Analogue | Enzyme | Standard Product | Analogue Product |
|---|---|---|---|---|
| Nicotinic acid | 2-Methylnicotinic acid | Nicotine Synthase | Nicotine | 2-Methylnicotine (2MN) |
2-Methylnicotinic acid is a crucial intermediate in the synthesis of specific pharmaceutical compounds. Its utility is demonstrated in the preparation of advanced drug candidates for oncology. google.com
The compound is a key intermediate for the synthesis of the anti-tumor drug candidate BAY-1082439, a balanced PI3Kα/PI3Kβ inhibitor. google.comresearchgate.net Research into the structure-activity relationship for this class of inhibitors revealed that the 2-methylnicotinic acid amide component maximizes the desired activity against the target enzymes. researchgate.net
Furthermore, 2-methylnicotinic acid is an intermediate in the production of ML-120B, a specific ATP-competitive IKK beta inhibitor drug candidate. google.com A patent describes the synthesis of ML-120B involving the reaction of 2-methylnicotinic acid with 6-chloro-7-methoxy-9H-pyrido[3,4-B]indol-8-amine in the presence of the coupling agent EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride). google.com
| Precursor | Resulting Pharmaceutical Intermediate | Therapeutic Area | Reference |
|---|---|---|---|
| 2-Methylnicotinic acid | BAY-1082439 | Oncology (PI3K Inhibitor) | google.comresearchgate.net |
| 2-Methylnicotinic acid | ML-120B | Oncology / Anti-inflammatory (IKK beta Inhibitor) | google.com |
Participation in In Vitro Pyridine (B92270) Nucleotide Biosynthesis Pathways
There is currently no available scientific literature detailing the direct participation of 2-methylnicotinic acid hydrochloride in in vitro pyridine nucleotide biosynthesis pathways. Established pathways, such as the Preiss-Handler pathway, identify nicotinic acid and nicotinamide (B372718) as the primary precursors for the synthesis of pyridine nucleotides like nicotinamide adenine (B156593) dinucleotide (NAD). nih.gov
Biomolecular Interaction Analysis and Mechanistic Investigations
Engagement in RNA Structure Probing Methodologies
2-Methylnicotinic acid imidazolide (B1226674) (NAI) has emerged as a pivotal reagent in the chemical probing of RNA structure, most notably within the Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) methodology. oup.commerckmillipore.comthomassci.com SHAPE and its extensions, such as SHAPE-MaP (mutational profiling), provide single-nucleotide resolution data on the conformational flexibility of RNA molecules both in vitro and inside living cells. nih.gov NAI is particularly valued for its efficacy in probing RNA in cellular environments, demonstrating greater signal and lower background noise compared to other reagents. oup.com
The fundamental principle of NAI's reactivity in SHAPE analysis lies in its function as a small, electrophilic probe that acylates the ribose 2'-hydroxyl (2'-OH) group of RNA. oup.com This reaction is highly sensitive to the local structural environment of the nucleotide.
Mechanism of Acylation: The core reaction involves the attack of the 2'-hydroxyl group on the activated carbonyl carbon of NAI. This forms a bulky 2'-O-adduct. oup.comnih.gov Unlike other SHAPE reagents that often use an anhydride (B1165640) leaving group, NAI utilizes an imidazole (B134444) leaving group to activate the carboxylic acid. oup.com
Structural Selectivity: The reaction occurs preferentially at nucleotides located in conformationally flexible or single-stranded regions of the RNA. In these regions, the 2'-OH group is accessible and can adopt the necessary geometry for the acylation reaction to proceed. Conversely, nucleotides constrained by base-pairing or tertiary interactions are sterically hindered, rendering their 2'-hydroxyl groups less reactive to NAI. merckmillipore.com
Detection of Adducts: The resulting 2'-O-adducts are detected during reverse transcription. The bulky adduct causes the reverse transcriptase enzyme to either pause or introduce a mutation at that site when synthesizing a complementary DNA (cDNA) strand. oup.comnih.gov The location and frequency of these pauses or mutations are then identified by sequencing, providing a quantitative measure of the flexibility of each nucleotide in the original RNA molecule. oup.com
Table 1: Comparison of Common SHAPE Reagents
This interactive table summarizes the characteristics of NAI in comparison to other frequently used SHAPE reagents.
| Reagent | Full Name | Leaving Group | Key Advantage | Primary Application |
| NAI | 2-Methylnicotinic Acid Imidazolide | Imidazole | High signal-to-noise in vivo, stable | In vivo RNA structure analysis |
| 1M7 | 1-Methyl-7-nitroisatoic Anhydride | Anhydride | Fast-acting | In vitro and in vivo analysis |
| NMIA | N-Methylisatoic Anhydride | Anhydride | Well-characterized standard | In vitro RNA structure analysis |
The reactivity data obtained from NAI probing reflects the ensemble of structures an RNA molecule samples in solution. oup.com Regions of high reactivity correspond to loops, bulges, and other non-helical segments, while low reactivity indicates stable, base-paired helices. By comparing SHAPE profiles under different conditions (e.g., varying temperature, ion concentration, or in the presence of ligands), researchers can infer conformational changes and understand how RNA structures respond to their environment. This provides critical insights into the mechanisms of riboswitches, ribozymes, and other functional RNA motifs.
The methodology, often referred to as delta-SHAPE (ΔSHAPE), involves comparing the SHAPE reactivity profile of an RNA molecule in its free, deproteinized state (in vitro) with its profile when complexed with proteins inside a living cell (in vivo). nih.gov
Identifying Binding Sites: Regions of the RNA that are bound by a protein typically show a significant reduction in SHAPE reactivity compared to the protein-free state. This protection occurs because the protein sterically blocks NAI from accessing the 2'-hydroxyl groups in its binding footprint.
Detecting Conformational Changes: Conversely, some regions may exhibit increased reactivity upon protein binding. nih.gov This can indicate that the RBP induces a conformational change in the RNA, causing previously structured regions to become more flexible.
This differential analysis provides a high-resolution map of RNA-protein interaction sites across an entire RNA molecule, revealing not just where proteins bind but also how they remodel the RNA's structure to carry out its function. nih.govunc.edu
Enzyme Interaction Mechanisms (Theoretical and In Vitro Approaches)
While 2-methylnicotinic acid is primarily recognized for its role in RNA probing, its structural similarity to nicotinic acid (a precursor for the essential coenzyme NAD+) suggests a theoretical basis for potential interactions with enzymes. biosynth.comfrontiersin.org The investigation into these interactions remains largely conceptual, focusing on established principles of enzyme binding, modulation, and inhibition.
Enzyme activity is often regulated by small molecules that bind to sites distinct from the active (orthosteric) site. These are known as allosteric modulators, and they can either enhance (Positive Allosteric Modulators, PAMs) or decrease (Negative Allosteric Modulators, NAMs) the enzyme's response to its substrate. mdpi.comnih.gov
Given that nicotinic acid derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a well-studied class of ligand-gated ion channels, it is conceivable that 2-methylnicotinic acid could act as an allosteric modulator for certain enzymes. mdpi.comnih.gov The theoretical framework for such an interaction would involve:
Binding to an Allosteric Site: The compound would bind to a topographically distinct site on the enzyme, not the active site where the substrate binds. mdpi.com
Inducing Conformational Change: This binding event would induce a conformational change that propagates through the enzyme's structure to the active site.
Modulating Activity: The conformational change would alter the affinity of the enzyme for its substrate or its catalytic efficiency, thereby modulating the reaction rate. researchgate.net
The nicotinic acid scaffold provides a basis for designing molecules that could selectively target allosteric sites on enzymes involved in NAD+ metabolism or other pathways. nih.gov
Table 2: Types of Allosteric Modulators and Their Theoretical Effects
This interactive table outlines the conceptual classes of allosteric modulators.
| Modulator Type | Abbreviation | Effect on Agonist/Substrate | Consequence for Enzyme Activity |
| Positive Allosteric Modulator | PAM | Increases affinity and/or efficacy | Potentiates/Enhances |
| Negative Allosteric Modulator | NAM | Decreases affinity and/or efficacy | Inhibits/Reduces |
| Silent Allosteric Modulator | SAM | No direct effect on agonist activity | Blocks the binding of other modulators |
The investigation of potential enzyme inhibition by 2-methylnicotinic acid hydrochloride would follow standard enzymology protocols. The goal would be to determine if the compound can reduce the rate of an enzyme-catalyzed reaction and, if so, by what mechanism.
Determining Inhibitory Potency: The initial step involves measuring the enzyme's activity across a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. nih.govnih.gov
Elucidating the Mode of Inhibition: Kinetic studies are then performed by measuring reaction rates at various substrate and inhibitor concentrations. This allows for the differentiation between various modes of inhibition, such as:
Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate.
Non-competitive Inhibition: The inhibitor binds to an allosteric site, reducing the enzyme's catalytic efficiency without affecting substrate binding.
Mixed Inhibition: The inhibitor binds to an allosteric site and affects both substrate binding and catalytic efficiency. mdpi.com
Analyzing Binding Modes: Computational docking and structural biology techniques like X-ray crystallography could be used to visualize how 2-methylnicotinic acid might bind to an enzyme. nih.gov Such studies would reveal the specific amino acid residues involved in the interaction and whether the binding occurs at the orthosteric (active) site or an allosteric site. For a nicotinic acid derivative, key interactions could involve π-cation interactions with conserved aromatic residues in the binding pocket, a common feature in the binding sites of nAChRs. nih.gov
While there is currently limited direct evidence for 2-methylnicotinic acid acting as a potent enzyme inhibitor, its chemical structure provides a valid foundation for its investigation as a potential modulator of enzyme activity. mdpi.commdpi.com
Analysis of Molecular Recognition and Binding Dynamics
Detailed experimental and computational studies focusing exclusively on the molecular recognition and binding dynamics of this compound are limited. However, the principles of biomolecular interactions can be applied to hypothesize its potential behavior, and studies on analogous structures offer a comparative framework.
Molecular recognition between a small molecule like this compound and a biological target is governed by a combination of non-covalent interactions. These include hydrogen bonding, electrostatic interactions (ionic bonds), hydrophobic interactions, and van der Waals forces. The presence of the methyl group, the carboxylic acid, and the pyridine (B92270) ring in 2-methylnicotinic acid, along with the hydrochloride salt form, dictates the specific nature of these potential interactions. The protonated pyridine ring and the carboxylate group can participate in strong electrostatic interactions and hydrogen bonding with amino acid residues in a protein's binding pocket.
A derivative, 2-methylnicotinic acid imidazolide, has been identified as an RNA SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) probe. biosynth.com This suggests that the 2-methylnicotinic acid moiety can interact with RNA, likely through a combination of stacking interactions with nucleobases and hydrogen bonding. However, these studies focus on its utility as a tool for RNA structure determination rather than a detailed analysis of its binding thermodynamics and kinetics.
Research on the effect of methyl group substitution on the binding of nicotine (B1678760) to nicotinic acetylcholine receptors (nAChRs) has shown that the position of the methyl group can significantly influence binding affinity and functional activity. nih.gov Although nicotine and 2-methylnicotinic acid are structurally different, these findings underscore the principle that small structural modifications can have profound effects on molecular recognition and binding dynamics.
Due to the absence of specific research, data tables detailing the binding affinity (K_d), association rate constant (k_on), dissociation rate constant (k_off), and thermodynamic parameters (ΔG, ΔH, -TΔS) for the interaction of this compound with any specific biomolecule cannot be provided at this time. Future research employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and computational simulations would be necessary to generate such data and provide a comprehensive understanding of the molecular recognition and binding dynamics of this compound.
Computational Chemistry and Theoretical Modeling
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-Methylnicotinic acid hydrochloride, docking simulations are essential for identifying potential biological targets and understanding the intricacies of its binding.
Simulations would typically involve docking the 2-methylnicotinic acid moiety into the binding sites of relevant receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). elifesciences.org These simulations calculate the binding affinity, often expressed as a docking score or binding free energy, which indicates the stability of the ligand-receptor complex. For instance, studies on related nicotinic acid derivatives have successfully used docking to predict interactions with bacterial enzymes like Nitroreductase. mdpi.comresearchgate.net The process involves preparing the 3D structure of the protein target and the ligand, followed by a search algorithm to explore possible binding poses. nih.gov
Accelerated molecular dynamics (aMD) simulations can further elucidate the detailed process of ligand binding, providing an atomistic view of the dynamic interactions between the ligand and receptor over time. nih.gov These simulations can reveal metastable states and key amino acid residues involved in the binding process. Van der Waals forces and hydrogen bonding are typically the major forces governing these interactions. nih.gov
Table 1: Hypothetical Molecular Docking Results for 2-Methylnicotinic Acid at a Nicotinic Receptor Binding Site This table presents illustrative data based on typical docking simulation outputs.
| Interacting Residue | Interaction Type | Distance (Å) |
| Trp-149 | π-π Stacking | 3.8 |
| Tyr-195 | Hydrogen Bond (with COOH) | 2.9 |
| Tyr-93 | π-Cation | 4.5 |
| Gln-117 | Hydrogen Bond (with Py-N) | 3.1 |
| Binding Energy | (kcal/mol) | -7.8 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. mdpi.com These methods provide insights into molecular properties that govern its behavior in chemical and biological systems.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com Other calculated properties include the molecular electrostatic potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of intermolecular interactions. frontiersin.org
These calculations can predict various molecular descriptors such as ionization potential, electron affinity, and dipole moment, which are fundamental to understanding how the molecule interacts with its environment. nih.govmdpi.com For example, studies on related nicotinic acid derivatives have used DFT to correlate calculated molecular descriptors with vasorelaxant and antioxidative activities. mdpi.com
Table 2: Predicted Quantum Chemical Properties of 2-Methylnicotinic Acid This table contains hypothetical data representative of quantum chemical calculation outputs.
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.1 | Debye |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | 0.8 | eV |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of drug discovery that links the chemical structure of a compound to its biological activity. collaborativedrug.comnih.gov For this compound, SAR studies would explore how modifications to its molecular scaffold affect its interaction with biological targets.
An SAR analysis would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically varied. For example, the methyl group at the 2-position could be replaced with other alkyl or functional groups, or additional substituents could be introduced at other positions on the pyridine (B92270) ring. The goal is to identify which structural features are crucial for activity. nih.gov Computational methods can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate structural descriptors with activity. nih.gov
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org For a series of active analogues related to 2-Methylnicotinic acid, a pharmacophore model can be generated by superimposing their low-energy conformations and identifying common features.
A hypothetical pharmacophore model for this compound and its analogues might include:
A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
An aromatic ring feature (the pyridine ring).
A hydrophobic/steric feature (the methyl group).
This model serves as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity. The model's predictive power is validated by its ability to distinguish known active compounds from inactive ones. researchgate.net Research on nicotinic acid hydrazones has successfully used this approach to develop pharmacophore models characterized by hydrogen bond donors and aromatic features. researchgate.net
Insights gained from molecular docking, quantum chemistry, and SAR models form the basis for the rational design of novel analogues of this compound. nih.govresearchgate.net The objective is to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
The design process might focus on several strategies:
Target-Specific Modifications: Based on docking simulations, new functional groups can be added to the molecule to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target receptor, thereby increasing binding affinity. nih.gov
Bioisosteric Replacement: Replacing the carboxylic acid or methyl group with bioisosteres could modulate the compound's physicochemical properties, such as solubility and membrane permeability, potentially improving bioavailability. nih.gov
Conformational Rigidity: Introducing constraints into the molecular structure, for instance by creating cyclic analogues, can reduce conformational flexibility. This may lock the molecule into its bioactive conformation, leading to higher affinity and selectivity. mdpi.com
This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds and developing new therapeutic agents. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment.
For 2-Methylnicotinic acid hydrochloride, the protonated nitrogen in the pyridine (B92270) ring and the presence of the methyl and carboxylic acid groups create a distinct electronic environment. In an acidic medium, such as when dissolved for analysis as the hydrochloride salt, the pyridine nitrogen is protonated, leading to significant deshielding of the ring protons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine ring. The acidic proton of the carboxylic acid and the proton on the nitrogen may be broad or exchange with solvent protons (like in D₂O), sometimes rendering them unobservable. The methyl group protons would appear as a singlet, significantly downfield due to the adjacent electron-withdrawing pyridine ring. The aromatic protons will exhibit complex splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon, five for the pyridine ring carbons, and one for the carboxyl carbon. The carboxyl carbon is typically the most deshielded, appearing furthest downfield. The chemical shifts of the pyridine ring carbons are influenced by the positions of the methyl group, the carboxylic acid, and the protonated nitrogen atom. libretexts.org
Below are the predicted NMR chemical shifts for this compound, based on data from analogous compounds and established substituent effects.
Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous compounds and substituent effects.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.6 - 2.8 | ~20 - 25 |
| C2-CH₃ | - | 150 - 155 |
| C3-COOH | - | 138 - 142 |
| C4-H | ~8.0 - 8.2 | 140 - 145 |
| C5-H | ~7.4 - 7.6 | 125 - 130 |
| C6-H | ~8.5 - 8.7 | 150 - 155 |
| -COOH | Broad, >10 | 165 - 170 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.
For this compound, the molecular weight of the free base (2-Methylnicotinic acid) is 137.14 g/mol . In mass spectrometry, the compound is typically ionized, often resulting in the detection of the protonated molecule [M+H]⁺ at m/z 138.
The fragmentation of 2-Methylnicotinic acid in the mass spectrometer is expected to follow predictable pathways for aromatic carboxylic acids. libretexts.org The electron ionization (EI) mass spectrum of the isomeric 6-Methylnicotinic acid shows a prominent molecular ion peak (M⁺) at m/z 137, followed by significant fragments. nist.gov A similar pattern is anticipated for the 2-methyl isomer. Key fragmentation steps include:
Loss of a hydroxyl radical (-•OH): This results in an acylium ion [M-17]⁺.
Loss of the entire carboxyl group (-•COOH): This leads to the formation of a 2-methylpyridine (B31789) radical cation [M-45]⁺.
Decarboxylation (-CO₂): Loss of carbon dioxide can also occur, yielding an [M-44]⁺ ion.
Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.
Predicted Mass Spectrometry Fragmentation Data for 2-Methylnicotinic acid Based on fragmentation patterns of nicotinic acid derivatives.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 138 | [M+H]⁺ | Protonated Molecular Ion (in ESI) |
| 137 | [M]⁺• | Molecular Ion (in EI) |
| 120 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |
| 92 | [M-COOH]⁺ | Loss of carboxyl group |
| 78 | [C₅H₄N]⁺ | Fragment of the pyridine ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural features. The spectrum for the parent compound, nicotinic acid, shows characteristic C-H, C=O, C=C, and C-N stretching and bending vibrations. researchgate.net For the 2-methyl derivative, similar absorptions are expected, with the addition of bands related to the methyl group. The hydrochloride salt form will influence the O-H and N-H stretching regions.
Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic acid O-H |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2980 - 2850 | C-H Stretch | Methyl C-H |
| ~1730 - 1700 | C=O Stretch | Carboxylic acid C=O |
| ~1600 - 1450 | C=C and C=N Stretches | Pyridine ring skeletal vibrations |
| ~1300 - 1200 | C-O Stretch / O-H Bend | Carboxylic acid C-O and O-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is useful for analyzing compounds with chromophores, such as aromatic rings. The UV spectrum of nicotinic acid in a 0.1 M hydrochloric acid solution exhibits two characteristic absorption maxima (λmax). starna.comcarlroth.com It is expected that this compound will have a very similar absorption profile due to the shared pyridine chromophore. The acidic medium ensures the pyridine nitrogen is protonated, influencing the electronic transitions.
Expected Ultraviolet-Visible Absorption Data for this compound (in 0.1 M HCl)
| Parameter | Expected Value |
| λmax 1 | ~213 nm |
| λmax 2 | ~261 nm |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable. A C18 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., 261 nm). This method can effectively separate the main compound from synthesis precursors, by-products, and degradation products. mdpi.com
Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct analysis of 2-Methylnicotinic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. mat-test.comresearchgate.net For instance, silanization with agents like hexamethyldisilazane (B44280) can be employed before injection. mat-test.com The separation is then performed on a capillary column, such as an HP-5MS, followed by detection using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com GC-MS provides the dual benefit of separation and mass-based identification of the compound and any impurities.
Typical Chromatographic Conditions for the Analysis of Nicotinic Acid Derivatives
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |
| HPLC | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) | UV-Vis Diode Array Detector (DAD) at ~261 nm |
| GC | HP-5MS (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm) | Helium | Mass Spectrometry (MS) or Flame Ionization (FID) |
In Vitro Metabolic Pathway Investigations
Elucidation of Metabolic Transformation Routes (e.g., hydroxylation, glucuronidation for related compounds)
Based on the metabolism of analogous structures, the anticipated in vitro metabolic transformation routes for 2-Methylnicotinic acid would primarily involve oxidation (a Phase I reaction) and glucuronidation (a Phase II reaction).
Hydroxylation: Hydroxylation is a common Phase I metabolic pathway for compounds containing aromatic rings and alkyl groups, catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com For 2-Methylnicotinic acid, hydroxylation could potentially occur at two primary sites: the pyridine (B92270) ring or the methyl group.
Pyridine Ring Hydroxylation: Microbial systems have demonstrated the ability to hydroxylate pyridine derivatives. For instance, whole cells of Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the hydroxylation of various pyridin-2-ols and pyridin-2-amines. nih.gov Furthermore, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position. nih.gov While these are microbial enzyme systems, they indicate the chemical susceptibility of the pyridine ring to oxidative metabolism. In a mammalian in vitro system, CYP-mediated oxidation could lead to the formation of various hydroxymethylnicotinic acid isomers.
Methyl Group Hydroxylation: The oxidation of a methyl group to a hydroxymethyl group is a classic metabolic transformation. For example, in vitro studies with primary cultured rat hepatocytes have shown that N-methylcarbazole is metabolized to N-hydroxymethylcarbazole. nih.gov It is therefore highly probable that the 2-methyl group of 2-Methylnicotinic acid could undergo hydroxylation to form 2-(hydroxymethyl)nicotinic acid.
Glucuronidation: Glucuronidation is a major Phase II conjugation pathway that enhances the water solubility of xenobiotics, facilitating their excretion. wikipedia.org This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov Carboxylic acid moieties are common substrates for UGT enzymes, leading to the formation of acyl glucuronides. nih.govresearchgate.net
Given the presence of the carboxylic acid group at the 3-position of the pyridine ring, 2-Methylnicotinic acid is an excellent candidate for undergoing glucuronidation. In vitro studies with human liver microsomes and recombinant UGT enzymes have demonstrated the glucuronidation of numerous carboxylic acid-containing drugs. nih.govmdpi.com Therefore, the formation of 2-Methylnicotinic acid acyl glucuronide is a highly anticipated metabolic route.
The potential metabolic transformations are summarized in the table below.
| Transformation Route | Potential Metabolite | Metabolic Phase |
| Ring Hydroxylation | Hydroxy-2-methylnicotinic acid isomers | Phase I |
| Methyl Hydroxylation | 2-(Hydroxymethyl)nicotinic acid | Phase I |
| Glucuronidation | 2-Methylnicotinic acid acyl glucuronide | Phase II |
Identification and Characterization of In Vitro Metabolites
The definitive identification and characterization of in vitro metabolites of 2-Methylnicotinic acid hydrochloride would necessitate experimental studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the absence of such specific studies, the characterization of its potential metabolites is based on the predicted transformation routes.
Expected In Vitro Metabolites:
Hydroxy-2-methylnicotinic acids: These Phase I metabolites would result from the oxidation of the pyridine ring. Their characterization would involve determining the exact position of the hydroxyl group on the aromatic ring.
2-(Hydroxymethyl)nicotinic acid: This metabolite, formed through the oxidation of the methyl group, would be a primary alcohol.
2-Methylnicotinic acid acyl glucuronide: This Phase II conjugate would be formed by the attachment of a glucuronic acid molecule to the carboxylic acid group of the parent compound. Acyl glucuronides are known to be potentially reactive metabolites. nih.gov
The following table outlines the expected metabolites and the analytical approaches that would be used for their characterization.
| Expected Metabolite | Parent Compound | Analytical Characterization Methods |
| Hydroxy-2-methylnicotinic acid isomers | 2-Methylnicotinic acid | HPLC-MS/MS for mass determination, NMR for positional isomer identification |
| 2-(Hydroxymethyl)nicotinic acid | 2-Methylnicotinic acid | HPLC-MS/MS for mass determination, comparison with a synthetic standard |
| 2-Methylnicotinic acid acyl glucuronide | 2-Methylnicotinic acid | HPLC-MS/MS for detection of the glucuronide conjugate, enzymatic hydrolysis with β-glucuronidase to confirm the linkage |
Role of Specific Enzyme Systems in In Vitro Biotransformation Processes
The biotransformation of this compound in vitro would be mediated by specific enzyme systems, primarily located in the liver.
Cytochrome P450 (CYP) Enzymes: The Phase I hydroxylation reactions are predominantly catalyzed by the CYP superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are responsible for the metabolism of a vast number of xenobiotics. mdpi.com To identify the specific CYP isoforms involved in the metabolism of 2-Methylnicotinic acid, in vitro experiments using a panel of recombinant human CYP enzymes would be necessary. Such studies would help pinpoint which isoforms (e.g., from the CYP1A, CYP2C, CYP2D, or CYP3A families) are primarily responsible for its oxidative metabolism.
Uridine Diphosphate-Glucuronosyltransferases (UGTs): The Phase II glucuronidation of the carboxylic acid moiety would be catalyzed by UGTs. nih.govnih.gov The UGT superfamily comprises several isoforms with varying substrate specificities. xenotech.com In vitro studies using human liver microsomes and a panel of recombinant UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7) would be required to determine which specific UGTs are responsible for the formation of 2-Methylnicotinic acid acyl glucuronide. For many carboxylic acid drugs, isoforms from the UGT1A and UGT2B families are the primary catalysts. mdpi.com For example, UGT2B7 has been identified as the major isoform involved in the glucuronidation of diclofenac. mdpi.com
The table below summarizes the key enzyme systems and their expected roles in the metabolism of 2-Methylnicotinic acid.
| Enzyme System | Metabolic Reaction | Cellular Location | Cofactor Required |
| Cytochrome P450 (CYP) Superfamily | Hydroxylation | Endoplasmic Reticulum | NADPH |
| Uridine Diphosphate-Glucuronosyltransferases (UGT) Superfamily | Glucuronidation | Endoplasmic Reticulum | UDPGA |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methylnicotinic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves converting 2-methylnicotinic acid to its imidazolide derivative (e.g., using 1,1′-carbonyldiimidazole in anhydrous DMSO) followed by hydrochloric acid treatment. Critical steps include maintaining anhydrous conditions to prevent side reactions and using stoichiometric controls for imidazolide formation . Post-synthesis, purity is confirmed via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and HPLC (>98% purity). Ensure residual solvents (e.g., DMSO) are quantified using GC-MS .
Q. How should researchers characterize the identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use <sup>1</sup>H NMR (D2O) to verify the methyl group at δ ~2.5 ppm and aromatic protons at δ ~8.0–8.5 ppm. FT-IR should show C=O stretching (~1700 cm<sup>-1</sup>) and NH<sup>+</sup>Cl<sup>−</sup> absorption (~2500 cm<sup>-1</sup>) .
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Monitor for impurities like unreacted 2-methylnicotinic acid or imidazole by-products .
Q. What are the primary research applications of this compound in biochemical studies?
- Methodological Answer : It is a precursor for synthesizing RNA structure-probing reagents, such as 2-methylnicotinic acid imidazolide (NAI), used in SHAPE (Selective 2′-Hydroxyl Acylation and Primer Extension) assays. These assays map RNA secondary structures in vitro and in vivo by detecting flexible nucleotides .
Advanced Research Questions
Q. How can researchers resolve contradictions in RNA structure data obtained using 2-methylnicotinic acid-derived probes?
- Methodological Answer : Discrepancies between in vitro and in vivo SHAPE data may arise from RNA-protein interactions or cellular crowding effects. To address this:
- Perform in-cell SHAPE with optimized NAI concentrations (e.g., 50–100 mM in DMSO) to balance modification rates and RNA integrity .
- Validate findings using orthogonal methods like cryo-EM or chemical crosslinking .
- Statistically analyze reactivity profiles (e.g., Z-scores) to distinguish noise from true structural variations .
Q. What experimental design optimizes the use of this compound in dynamic RNA interaction studies?
- Methodological Answer : For time-resolved RNA folding assays:
- Quench-Flow Setup : Rapidly mix RNA with NAI (1:1 molar ratio in DMSO) and quench with 0.5 M EDTA at defined timepoints (ms–s scale) .
- Readout : Use long-read nanopore sequencing (e.g., Oxford Nanopore) to capture full-length RNA modifications, avoiding truncation artifacts common in short-read methods .
- Controls : Include untreated RNA and NMIA (N-methylisatoic anhydride)-modified samples to calibrate reactivity baselines .
Q. How can low yields in multi-step syntheses involving this compound be mitigated?
- Methodological Answer : Low yields often occur during imidazolide formation or HCl salt precipitation. Optimization strategies include:
- Stoichiometry Adjustments : Use 1.2 equivalents of 1,1′-carbonyldiimidazole to drive imidazolide conversion .
- Solvent Selection : Replace DMSO with DMF for improved solubility in large-scale reactions .
- Purification : Employ flash chromatography (e.g., ethyl acetate/methanol gradients) to isolate intermediates before HCl treatment .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing RNA modification data generated with this compound derivatives?
- Methodological Answer :
- Normalization : Use per-nucleotide SHAPE reactivities normalized to a 90th percentile scale to account for signal variability .
- Error Modeling : Apply bootstrapping (≥100 iterations) to estimate confidence intervals for reactivity differences between experimental conditions .
- Reproducibility : Follow NIH guidelines for reporting experimental replicates (n ≥ 3) and raw data deposition in repositories like GEO or Zenodo .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- QC Protocols : Implement in-process checks (e.g., TLC at each step) and final batch characterization via elemental analysis (C, H, N, Cl) .
- Stability Testing : Store batches at −80°C in anhydrous vials; monitor degradation via HPLC every 6 months .
Ethical and Reporting Standards
Q. What are the best practices for documenting experimental methods using this compound in publications?
- Methodological Answer :
- Detailed Synthesis : Report reaction times, temperatures, and purification gradients. For novel derivatives, provide full spectroscopic data in supplementary materials .
- Ethical Compliance : For in vivo studies, declare IACUC approval and adherence to ARRIVE guidelines .
- Data Availability : Share raw sequencing data (FASTQ), reactivity profiles (CSV), and analysis scripts (GitHub) to enable replication .
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